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Compound of Interest

Compound Name: N,4-Dimethylpyrimidin-2-amine

Cat. No.: B099922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N,4-Dimethylpyrimidin-2-amine is a substituted pyrimidine derivative. The pyrimidine scaffold

is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous

biologically active compounds, including approved drugs. Compounds bearing the 2-

aminopyrimidine motif are of particular interest as they are known to act as bioisosteres of

purines and can function as hinge-binding motifs in various protein kinases. While extensive

research exists for the broader class of pyrimidine derivatives, publicly available data

specifically for N,4-Dimethylpyrimidin-2-amine is limited. This document summarizes the

available technical information for this compound.

Chemical and Physical Properties
A summary of the key chemical and physical properties for N,4-Dimethylpyrimidin-2-amine is

provided in Table 1. This data is compiled from publicly accessible chemical databases.[1]

Table 1: Chemical and Physical Properties of N,4-Dimethylpyrimidin-2-amine
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Property Value Source

CAS Number 15231-63-7 PubChem[1]

Molecular Formula C₆H₉N₃ PubChem[1]

Molecular Weight 123.16 g/mol PubChem[1]

IUPAC Name N,4-dimethylpyrimidin-2-amine PubChem[1]

SMILES CC1=NC(=NC=C1)NC PubChem[1]

Physical State Solid (predicted) ---

Purity
Commercially available up to

95%
Fluorochem

Synthesis and Spectroscopic Data
Detailed experimental protocols for the synthesis of N,4-Dimethylpyrimidin-2-amine are not

readily available in the public domain. However, general synthetic routes for related N-

arylpyrimidin-2-amine derivatives often involve palladium-catalyzed cross-coupling reactions,

such as the Buchwald-Hartwig amination. This typically involves the reaction of a 2-

halopyrimidine with an appropriate amine in the presence of a palladium catalyst, a phosphine

ligand, and a base.

Similarly, specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for N,4-
Dimethylpyrimidin-2-amine is not published in peer-reviewed literature or publicly accessible

spectral databases. Characterization of this compound would follow standard analytical

chemistry protocols.

Biological Activity and Mechanism of Action
There is no specific, publicly available quantitative biological data (e.g., IC₅₀, Kᵢ values) for N,4-
Dimethylpyrimidin-2-amine. The broader class of 2-aminopyrimidine derivatives has been

extensively investigated for various biological activities, most notably as inhibitors of protein

kinases. These compounds often target the ATP-binding site of kinases.

Potential as a Kinase Inhibitor
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The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen

atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of

the kinase ATP-binding pocket, a critical interaction for potent inhibition. The substituents at the

4-position and on the 2-amino group play a crucial role in determining the selectivity and

potency of these inhibitors by interacting with other regions of the ATP-binding site.

A hypothetical workflow for screening N,4-Dimethylpyrimidin-2-amine for kinase inhibitory

activity is presented below.

Biochemical Screening

Cellular Assays Mechanism of Action

Compound Procurement
(N,4-Dimethylpyrimidin-2-amine)

Primary Kinase Screen
(Broad Panel)

Hit Identification

Anti-proliferative Assay
(e.g., MTT, CellTiter-Glo) IC50 Determination

Target Engagement Assay
(e.g., Western Blot for p-substrate)

Cell Cycle Analysis

Kinase Selectivity Profiling

Mode of Inhibition Studies
(e.g., ATP Competition)
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Click to download full resolution via product page

Figure 1. A generalized workflow for evaluating a novel small molecule, such as N,4-
Dimethylpyrimidin-2-amine, for potential kinase inhibitor activity.

Experimental Protocols
Due to the absence of published studies on N,4-Dimethylpyrimidin-2-amine, specific

experimental protocols cannot be provided. However, a general protocol for a kinase inhibition

assay that could be adapted for this compound is described below.

General Kinase Inhibition Assay Protocol (e.g., ADP-Glo™ Assay)

Reagents and Materials:

Kinase of interest

Substrate peptide

ATP

Kinase buffer

N,4-Dimethylpyrimidin-2-amine (dissolved in DMSO)

ADP-Glo™ Reagent

Kinase Detection Reagent

White, opaque 384-well plates

Procedure:

Prepare serial dilutions of N,4-Dimethylpyrimidin-2-amine in kinase buffer.

To each well of a 384-well plate, add the test compound solution.

Add the kinase and substrate peptide solution to each well.
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Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in

a luciferase/luciferin reaction to produce a luminescent signal.

Incubate at room temperature for 30 minutes.

Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus, the

kinase activity.

Calculate the percent inhibition for each compound concentration relative to a DMSO

control.

Determine the IC₅₀ value by fitting the dose-response curve using a suitable software

(e.g., GraphPad Prism).

Conclusion
N,4-Dimethylpyrimidin-2-amine is a commercially available compound belonging to the

biologically significant class of 2-aminopyrimidines. While its chemical and physical properties

are documented, there is a notable absence of publicly available data regarding its specific

synthesis, biological activity, and mechanism of action. The information presented in this guide

is based on the general knowledge of related pyrimidine derivatives and provides a framework

for the potential evaluation of this compound as a kinase inhibitor or for other biological

activities. Further experimental investigation is required to elucidate the specific properties and

potential applications of N,4-Dimethylpyrimidin-2-amine in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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